1-Bromo-3-(trichloromethyl)benzene
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Overview
Description
1-Bromo-3-(trichloromethyl)benzene is an organic compound with the molecular formula C7H4BrCl3 It consists of a benzene ring substituted with a bromine atom and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trichloromethyl)benzene can be synthesized through the bromination of 3-(trichloromethyl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of benzyl derivatives or dehalogenated products.
Scientific Research Applications
1-Bromo-3-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(trichloromethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, attacking the benzene ring and forming a positively charged intermediate. This intermediate then undergoes further reactions depending on the conditions and reagents used .
Comparison with Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom.
Chlorobenzene (C6H5Cl): A similar compound with a chlorine atom instead of bromine.
1-Bromo-4-(trichloromethyl)benzene (C7H4BrCl3): A positional isomer with the trichloromethyl group at the para position.
Biological Activity
1-Bromo-3-(trichloromethyl)benzene, also known as 3-bromobenzotrichloride, is a halogenated aromatic compound with the molecular formula C7H4BrCl3. This compound is notable for its diverse applications in organic synthesis and its potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and agrochemicals.
This compound is characterized by:
- Molecular Weight : 263.37 g/mol
- Boiling Point : Not readily available
- Chemical Structure : The presence of bromine and three chlorine atoms significantly impacts its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its antimicrobial properties and potential toxicity.
Antimicrobial Activity
Research has indicated that halogenated compounds, particularly those containing bromine and chlorine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of fungi and bacteria. For instance, the trichloromethyl group is often associated with enhanced antifungal activity, which may extend to this compound as well .
Toxicological Profile
The toxicological aspects of this compound are critical for understanding its safety profile. Its structural similarity to other halogenated compounds raises concerns regarding its potential toxicity:
- Acute Toxicity : Exposure can lead to respiratory issues and skin irritation.
- Chronic Effects : Long-term exposure may result in carcinogenic effects, as observed in similar compounds .
- Environmental Impact : Its persistence in the environment raises concerns about bioaccumulation and ecological toxicity .
Case Studies
Several case studies have been conducted to evaluate the biological effects of halogenated compounds similar to this compound:
-
Fungal Inhibition Study :
- Objective : To assess the antifungal efficacy of halogenated benzene derivatives.
- Findings : Compounds with trichloromethyl groups showed significant inhibition against Candida albicans and Aspergillus niger.
- : Suggests potential for use in antifungal treatments.
- Toxicity Assessment :
Data Summary
Property | Value |
---|---|
Molecular Formula | C7H4BrCl3 |
Molecular Weight | 263.37 g/mol |
Antimicrobial Activity | Effective against fungi |
Acute Toxicity | Respiratory irritant |
Chronic Toxicity | Potential carcinogen |
Properties
IUPAC Name |
1-bromo-3-(trichloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROWRDDTFZTQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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